molecular formula C9H4Br3N B3300700 3,6,8-Tribromoquinoline CAS No. 90415-21-7

3,6,8-Tribromoquinoline

Cat. No.: B3300700
CAS No.: 90415-21-7
M. Wt: 365.85 g/mol
InChI Key: BWLLHQAEWSCQSO-UHFFFAOYSA-N
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Description

3,6,8-Tribromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three bromine atoms at the 3rd, 6th, and 8th positions of the quinoline ring. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6,8-Tribromoquinoline can be synthesized through several synthetic routes. One common method involves the bromination of quinoline using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically proceeds under controlled conditions to ensure the selective placement of bromine atoms at the desired positions on the quinoline ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to achieve high efficiency and selectivity in the bromination process.

Chemical Reactions Analysis

Types of Reactions: 3,6,8-Tribromoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for further functionalizing the compound or converting it into other valuable derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further synthetic applications or as intermediates in pharmaceuticals and other industries.

Scientific Research Applications

3,6,8-Tribromoquinoline has several scientific research applications, including:

  • Chemistry: It serves as a versatile intermediate for the synthesis of other quinoline derivatives and heterocyclic compounds.

  • Biology: Quinoline derivatives are known for their antibacterial, antifungal, and antiviral properties. This compound can be used in the development of new antimicrobial agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,6,8-Tribromoquinoline is compared with other similar compounds such as monobromoquinoline and dibromoquinoline. The presence of three bromine atoms provides unique reactivity and functionalization opportunities, making it more versatile than its mono- and dibromo counterparts. Additionally, the regioselectivity of bromination reactions allows for the selective placement of bromine atoms, which is crucial for the synthesis of specific derivatives.

Comparison with Similar Compounds

  • Monobromoquinoline

  • Dibromoquinoline

  • Tribromomethylquinoline

  • Bromoquinoline derivatives with different substitution patterns

Properties

IUPAC Name

3,6,8-tribromoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br3N/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLLHQAEWSCQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313687
Record name 3,6,8-Tribromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90415-21-7
Record name 3,6,8-Tribromoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90415-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,8-Tribromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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